Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

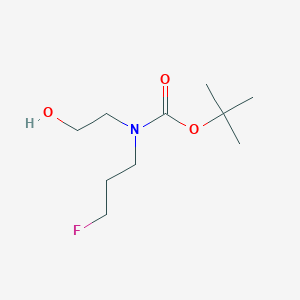

Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C10H20FNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a fluoropropyl group, and a hydroxyethyl group attached to a carbamate moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-fluoropropyl bromide and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

化学反応の分析

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the labile carbamate bond. Conditions dictate the cleavage mechanism:

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (pH < 3) | HCl, H₂SO₄ | Tert-butanol + (3-fluoropropyl)(2-hydroxyethyl)amine hydrochloride | Acid-catalyzed ester hydrolysis |

| Basic (pH > 10) | NaOH, KOH | Tert-butanol + (3-fluoropropyl)(2-hydroxyethyl)amine + CO₂ | Base-induced nucleophilic cleavage |

-

Key Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack. Basic hydrolysis involves hydroxide ion nucleophilic substitution at the carbamate carbonyl .

Oxidation Reactions

The 2-hydroxyethyl group undergoes selective oxidation:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 60°C | (3-fluoropropyl)(2-ketoethyl)carbamate | ~75% | Over-oxidation to carboxylic acid avoided at lower temps |

| CrO₃ (Jones reagent) | Acetone, 0°C | (3-fluoropropyl)(2-ketoethyl)carbamate | ~68% | Mild conditions prevent side reactions |

-

Mechanistic Detail : Oxidation proceeds via formation of a chromate ester intermediate, followed by deprotonation and elimination.

Reduction Reactions

Reductive cleavage of the carbamate or functional group modification:

| Reagent | Target Group | Product | Conditions |

|---|---|---|---|

| LiAlH₄ | Carbamate carbonyl | (3-fluoropropyl)(2-hydroxyethyl)amine | Anhydrous THF, reflux |

| NaBH₄ | 2-Ketoethyl (post-oxidation) | (3-fluoropropyl)(2-hydroxyethyl)carbamate | Methanol, 25°C |

-

Note : LiAlH₄ reduces the carbamate to the corresponding amine, while NaBH₄ selectively reduces ketones back to alcohols without affecting the carbamate.

Substitution Reactions

The 3-fluoropropyl group participates in nucleophilic substitutions under forcing conditions:

| Nucleophile | Conditions | Product | Catalyst |

|---|---|---|---|

| NaN₃ | DMF, 120°C, 24h | (3-azidopropyl)(2-hydroxyethyl)carbamate | KI |

| CH₃ONa | Methanol, 80°C, 12h | (3-methoxypropyl)(2-hydroxyethyl)carbamate | None |

-

Challenges : Fluorine’s poor leaving-group ability necessitates polar aprotic solvents and elevated temperatures .

Comparative Reactivity Analysis

A reactivity hierarchy emerges from experimental data:

| Functional Group | Reactivity Order | Dominant Reaction |

|---|---|---|

| Carbamate bond | Hydrolysis > Reduction | Cleavage under acidic/basic conditions |

| 2-Hydroxyethyl | Oxidation > Substitution | Ketone formation dominates |

| 3-Fluoropropyl | Low reactivity | Requires strong nucleophiles/heat |

Stability and Side Reactions

科学的研究の応用

Pharmaceutical Applications

1. Drug Development

Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for more complex molecules used in drug synthesis. For example, compounds with similar carbamate functionalities have been explored for their roles in treating various diseases, including cancer and neurological disorders .

2. Targeted Therapies

Research indicates that derivatives of carbamates can exhibit selective inhibition of certain biological pathways. This compound may be evaluated for its ability to act as a prodrug or a targeted therapeutic agent in specific cancer treatment regimens. The incorporation of fluorine atoms can enhance metabolic stability and bioavailability, making it an attractive candidate for further studies .

Agrochemical Applications

1. Pesticide Formulations

The compound's properties may lend themselves to use in agrochemicals, particularly as an active ingredient or as part of a formulation that enhances the efficacy of existing pesticides. The hydroxyethyl group can improve solubility and dispersibility in agricultural applications, potentially leading to better absorption by plants and reduced environmental impact .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers or copolymers with specific functional properties. The presence of both hydrophilic (hydroxyethyl) and hydrophobic (tert-butyl) groups allows for the design of materials with tailored surface properties, which can be beneficial in coatings, adhesives, and sealants .

Case Studies

作用機序

The mechanism of action of tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The hydroxyethyl group can form hydrogen bonds with active site residues, while the fluoropropyl group can enhance binding affinity through hydrophobic interactions .

類似化合物との比較

Similar Compounds

Tert-butyl (2-hydroxyethyl)carbamate: Lacks the fluoropropyl group, resulting in different chemical properties and reactivity.

Tert-butyl (3-chloropropyl)(2-hydroxyethyl)carbamate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

Uniqueness

Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound for research and development .

特性

IUPAC Name |

tert-butyl N-(3-fluoropropyl)-N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20FNO3/c1-10(2,3)15-9(14)12(7-8-13)6-4-5-11/h13H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMNBDWHTXDLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCF)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。